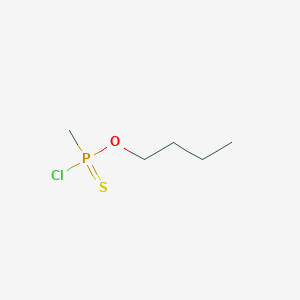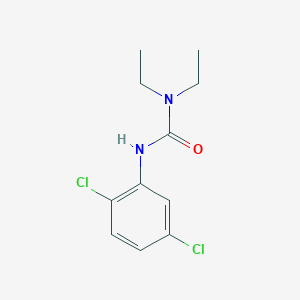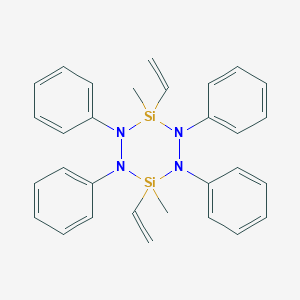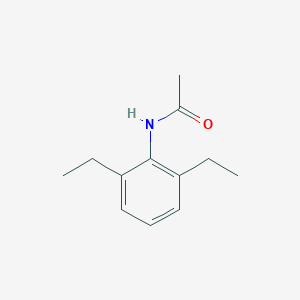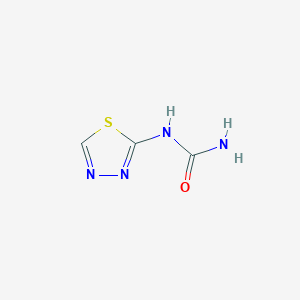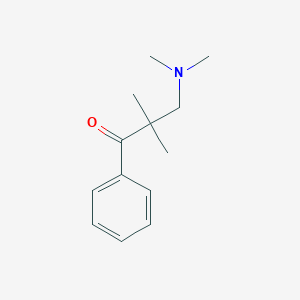
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is known for its stimulant properties, and it has been reported to induce euphoria, increase sociability, and enhance cognitive function.
作用机制
The exact mechanism of action of dibutylone is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, dibutylone increases their concentration in the brain, leading to the psychoactive effects associated with the drug.
生化和生理效应
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. It has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to the psychoactive effects described above.
实验室实验的优点和局限性
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a useful tool for researchers studying the effects of psychoactive substances on the brain. However, one limitation of using dibutylone in lab experiments is that its effects on the brain may not accurately reflect the effects of other psychoactive substances, as its mechanism of action is not fully understood.
未来方向
There are several future directions for research on dibutylone. One area of interest is the development of new psychoactive substances based on the structure of dibutylone. Researchers are also interested in investigating the long-term effects of dibutylone use on the brain and the potential for addiction. Additionally, dibutylone may have potential applications in the treatment of psychiatric disorders, and further research is needed to explore this possibility.
合成方法
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one can be synthesized in a laboratory using a variety of methods. One common method involves the reaction of 4-methylpropiophenone with N,N-dimethylformamide dimethyl acetal in the presence of hydrochloric acid. The resulting product is then purified using a series of chemical processes.
科学研究应用
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has also been investigated for its use as a tool in neuroscience research, particularly in the study of the brain's reward system.
属性
CAS 编号 |
15451-29-3 |
|---|---|
产品名称 |
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one |
分子式 |
C13H19NO |
分子量 |
205.3 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19NO/c1-13(2,10-14(3)4)12(15)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI 键 |
WKJYCZMXCFRIEO-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1 |
规范 SMILES |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1 |
其他 CAS 编号 |
15451-29-3 |
同义词 |
3-(Dimethylamino)-2,2-dimethyl-1-phenyl-1-propanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



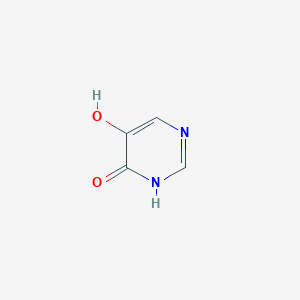
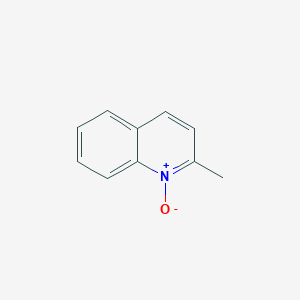
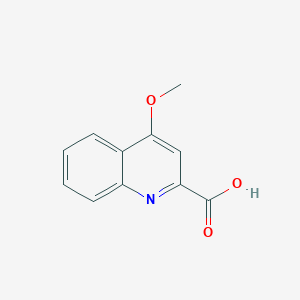
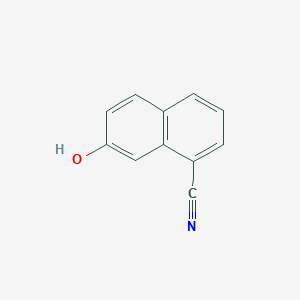
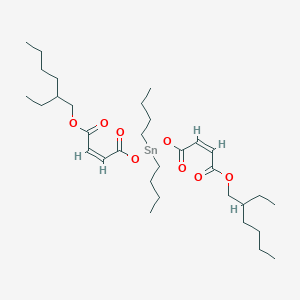

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
